1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(11(13)14)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-10H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJUOVMZDLCEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3=CC=CC=C3C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-83-3 | |
| Record name | 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropanation via Carbene Insertion
A common approach to form the cyclopropa[a]indene skeleton is through rhodium-catalyzed carbenoid cyclopropanation of suitable indene precursors. Rhodium(II) catalysts facilitate the insertion of a carbene species, generated from diazo compounds, into the double bond of the indene, forming the cyclopropane ring fused to the indene system.
Construction of the Indene Core and Methyl Substitution
The indene core can be synthesized by classical methods such as:
- Friedel-Crafts alkylation or acylation followed by cyclization.
- Transition metal-catalyzed intramolecular cyclizations.
Methyl substitution at the 1-position is typically introduced either by:
- Using methyl-substituted starting materials.
- Methylation reactions post core assembly.
Research Findings and Synthetic Examples
A recent thesis on the synthesis of three-dimensional molecular scaffolds relevant to drug discovery highlights the use of rhodium-catalyzed carbenoid chemistry for the preparation of cyclopropa-fused indene derivatives. This approach enabled the rapid synthesis of libraries of structurally diverse compounds, including those with carboxylic acid functionalities, demonstrating the method’s efficiency and versatility.
Comparative Data Table of Related Cyclopropa[a]indene Carboxylic Acids
Summary of Key Preparation Considerations
| Aspect | Details |
|---|---|
| Catalyst | Rhodium(II) complexes commonly used for carbene-mediated cyclopropanation |
| Starting Materials | Indene derivatives or precursors with suitable double bonds for cyclopropanation |
| Reaction Conditions | Mild to moderate temperatures; inert atmosphere often required |
| Functional Group Transformations | Post-cyclopropanation methylation and oxidation/carboxylation to install carboxylic acid |
| Scalability | Rhodium-catalyzed methods amenable to high-throughput synthesis for library generation |
Chemical Reactions Analysis
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alkanes or alcohols.
Scientific Research Applications
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds.
Biology: Researchers study its biological activity and potential as a pharmacophore in drug design.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, especially in the field of oncology.
Mechanism of Action
The mechanism by which 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | 501418-06-0 | C₁₁H₁₀O₂ | 174.20 | None (parent compound) |
| 1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | - | C₁₂H₁₂O₂ | 188.22 | Methyl group at position 1 |
| 3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | 2060042-58-0 | C₁₁H₈ClFO₂ | 226.63 | Cl at position 3, F at position 4 |
| 3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | 2060049-93-4 | C₁₁H₈BrFO₂ | 271.09 | Br at position 3, F at position 5 |
Key Observations :
- The methyl derivative’s increased molar mass (vs.
- Halogenated analogs (e.g., Cl, F, Br) exhibit higher molecular weights and altered electronic profiles, which may enhance receptor-binding specificity .
Physicochemical Properties
Table 3: Physical and Chemical Properties
| Compound | Melting Point (°C) | Density (g/cm³) | pKa | Solubility |
|---|---|---|---|---|
| Parent compound (C₁₁H₁₀O₂) | 132–135 | 1.344 | ~4.57 | Slightly soluble in chloroform |
| 1-Methyl derivative | Not reported | Predicted higher | ~4.5* | Likely lower aqueous solubility |
| 3-Chloro-4-fluoro derivative | Not reported | - | ~3.8* | Insoluble in water |
*Estimated based on substituent effects.
Key Observations :
Biological Activity
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS No. 1803570-83-3) is a compound with a unique cyclopropane structure that has garnered interest in various fields of research, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Structural Information
- Molecular Formula : C₁₂H₁₂O₂
- Molecular Weight : 188.23 g/mol
- SMILES : CC1(C2C1C3=CC=CC=C3C2)C(=O)O
- InChIKey : GLJUOVMZDLCEIZ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have shown promise in various biological assays.
The cyclopropane moiety is known to influence the pharmacological properties of compounds. It can enhance binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications. The carboxylic acid functional group may also contribute to interactions with enzymes and receptors.
Plant Growth Regulation
Research on cyclopropane derivatives indicates potential applications in agriculture. Compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been studied for their role in enhancing plant resilience against stressors such as drought and pathogens . Although direct studies on the carboxylic acid derivative are lacking, its structural similarity suggests it could modulate plant growth and stress response pathways.
Study on ACCA and Plant Resistance
A study focusing on ACCA highlighted its ability to enhance maize resistance against pathogens and environmental stressors. The compound was found to modulate ethylene biosynthesis, which plays a crucial role in plant defense mechanisms . This suggests that this compound may similarly influence plant physiology.
Data Table: Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross-section values for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 189.09100 | 142.4 |
| [M+Na]+ | 211.07294 | 155.8 |
| [M+NH₄]+ | 206.11754 | 153.9 |
| [M+K]+ | 227.04688 | 150.8 |
| [M-H]- | 187.07644 | 151.1 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis involves multi-step protocols, including cyclopropanation and carboxylation. For cyclopropane-containing compounds, strain-driven reactivity requires precise temperature control (e.g., −78°C for stereochemical integrity) and catalysts like Rh(II) or Cu(I) to stabilize intermediates. Solvent polarity (e.g., dichloromethane vs. THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
- Data Reference: Cyclopropane ring strain (bond angles ~60°) increases reactivity, necessitating low-temperature handling .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer:
- NMR: Use - and -NMR to identify cyclopropane protons (δ 1.2–2.5 ppm, multiplet splitting) and carboxylic acid protons (broad signal at δ 10–12 ppm). - COSY can resolve coupling in the fused indene system.
- IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) confirm functional groups.
- Mass Spectrometry: High-resolution MS (ESI or EI) verifies molecular ion [M+H]⁺ (calculated for C₁₁H₁₂O₂: 188.0837) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to mitigate inhalation risks (respiratory irritant per GHS H319/H335).
- First Aid: For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations. Consult SDS for antidotes .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can induce enantioselectivity. For cyclopropanation, Shi epoxidation-derived catalysts yield >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA/IB columns) .
- Data Contradiction: Some studies report Cu(I)-bis(oxazoline) catalysts outperform Rh(II) in stereocontrol, but yields may drop by 15–20% .
Q. What computational methods predict the compound’s reactivity in cyclopropane ring-opening reactions?
- Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model ring strain (enthalpy ~27 kcal/mol) and transition states for nucleophilic attacks.
- MD Simulations: LAMMPS or GROMACS can simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
Q. How do conflicting cytotoxicity data in literature for similar cyclopropane derivatives inform biological studies of this compound?
- Methodological Answer: Contradictions arise from assay variability (e.g., MTT vs. resazurin assays) and cell line specificity. Standardize testing using NCI-60 panels and include positive controls (e.g., doxorubicin). For apoptosis induction, validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
- Case Study: Cyclopropane-carboxamides showed IC₅₀ variability (±40%) across leukemia vs. solid tumor models .
Experimental Design & Data Analysis
Q. What strategies resolve low yields in the final carboxylation step?
- Methodological Answer:
- Reagent Optimization: Replace CO₂ gas with ClCO₂R (e.g., methyl chloroformate) to enhance electrophilicity.
- Microwave Synthesis: Reduce reaction time from 24h to 30min at 120°C, improving yield by 25–30%.
- Quench Protocol: Acidify slowly (pH 4–5) to precipitate the carboxylic acid while minimizing dimerization .
Q. How can isotopic labeling (-cyclopropane) aid in metabolic pathway tracing?
- Methodological Answer: Synthesize -enriched cyclopropane via [1-]-vinyl bromide and Grignard reagents. Use LC-MS/MS (Q-TOF) to track incorporation into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) in cell lysates .
Regulatory & Environmental Considerations
Q. What ecotoxicological assessments are required before in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
